molecular formula C18H18N2O3S B2386445 3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105199-11-8

3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2386445
CAS No.: 1105199-11-8
M. Wt: 342.41
InChI Key: QMJLACOBBMHDPL-UHFFFAOYSA-N
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Description

3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The phenyl and sulfonyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: The parent compound of the oxadiazole family, which lacks the phenyl and sulfonyl groups.

    3-Phenyl-1,2,4-oxadiazole: A simpler analog that lacks the sulfonyl group.

    5-((2,4,5-Trimethylphenyl)sulfonyl)-1,2,4-oxadiazole: An analog that lacks the phenyl group.

Uniqueness

3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is unique due to the presence of both phenyl and sulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups with the oxadiazole ring enhances its reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

3-phenyl-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-9-14(3)16(10-13(12)2)24(21,22)11-17-19-18(20-23-17)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJLACOBBMHDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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